(2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of two trifluoromethyl groups and an ethoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structural features of this compound make it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethoxy-3,5-bis(trifluoromethyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Amination: Amines (e.g., aniline) and catalysts (e.g., copper or palladium) under mild conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Amination: Arylamines.
Scientific Research Applications
(2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boronate complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 2,4-Bis(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
(2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both ethoxy and trifluoromethyl groups, which enhance its reactivity and stability in various chemical reactions. The ethoxy group provides additional steric and electronic effects, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C10H9BF6O3 |
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Molecular Weight |
301.98 g/mol |
IUPAC Name |
[2-ethoxy-3,5-bis(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BF6O3/c1-2-20-8-6(10(15,16)17)3-5(9(12,13)14)4-7(8)11(18)19/h3-4,18-19H,2H2,1H3 |
InChI Key |
HJSJXLJYPYEZNR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC)C(F)(F)F)C(F)(F)F)(O)O |
Origin of Product |
United States |
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